9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is a complex organic compound that belongs to the class of pyridoindoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Substitution reactions: Introduction of the 3-(3,4-dimethoxybenzamidomethyl) and 1-methyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, chromatography, and distillation to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological activity.
Enzyme inhibition: Inhibition of specific enzymes to alter metabolic pathways.
Signal transduction: Modulation of signaling pathways to affect cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound with similar structural features.
3-(3,4-Dimethoxybenzamidomethyl)-1-methyl-: Compounds with similar functional groups.
Uniqueness
“9H-Pyrido(3,4-b)indole, 3-(3,4-dimethoxybenzamidomethyl)-1-methyl-” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
63885-53-0 |
---|---|
Molekularformel |
C22H21N3O3 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3,4-dimethoxy-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-13-21-17(16-6-4-5-7-18(16)25-21)11-15(24-13)12-23-22(26)14-8-9-19(27-2)20(10-14)28-3/h4-11,25H,12H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
DUTHEJYRWZFCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.